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Compound of Interest

Compound Name: Urazole

Cat. No.: B1197782

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data
interpretation involved in the crystal structure determination of novel urazole compounds and
their derivatives. Urazole, a five-membered heterocyclic scaffold, is of significant interest in
medicinal chemistry due to its diverse biological activities, including analgesic, antibacterial,
anti-inflammatory, and anticancer properties. The determination of the precise three-
dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is
paramount for understanding their structure-activity relationships (SAR) and for the rational
design of new therapeutic agents.

This guide details the experimental protocols for synthesis, crystallization, and X-ray
crystallographic analysis, presents crystallographic data for a novel triazole-containing
heterocyclic system, and explores the interaction of such compounds with key cellular signaling
pathways.

Data Presentation: Crystallographic Analysis of a
Novel Triazole-Containing Heterocycle

The following tables summarize the crystallographic data for a novel 1,2,4-
triazolo[4',3":2,3]pyridazino[4,5-blindole derivative, a complex heterocyclic system containing
the 1,2,4-triazole core, which is structurally related to urazole. The data is extracted from a
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published study and serves as an exemplar for the type of quantitative information obtained
from single-crystal X-ray diffraction analysis.[1]

Table 1: Crystal Data and Structure Refinement.[1]
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Parameter Value
Empirical formula Ci1sH11BrN4S
Formula weight 403.28
Temperature 170(2) K
Wavelength 0.71073 A
Crystal system Triclinic
Space group P-1

Unit cell dimensions

a 5.9308(2) A

b 10.9695(3) A
C 14.7966(4) A
a 100.5010(10)°
B 98.6180(10)°
y 103.8180(10)°
Volume 900.07(5) A3
z 2

Density (calculated) 1.487 Mg/m3
Absorption coefficient 2.589 mm~1
F(000) 404

Data collection

Theta range for data collection 2.116 to 25.998°

Index ranges -7<=h<=7, -13<=k<=13, -18<=|<=18
Reflections collected 16223

Independent reflections 3527 [R(int) = 0.0385]
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Refinement

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

3527/0/226

Goodness-of-fit on F2

1.047

Final R indices [I>2sigma(l)]

R1 = 0.0305, wR2 = 0.0768

R indices (all data)

R1 =0.0366, wR2 = 0.0805

Largest diff. peak and hole

0.472 and -0.482 e.A-3

Table 2: Selected Bond Lengths (A).[1]

Bond Length (A) Bond Length (A)
S(1)-C(1) 1.761(2) N(3)-C(9) 1.385(3)
N(1)-C(1) 1.314(3) N(4)-C(10) 1.391(3)
N(1)-N(2) 1.389(2) C(2)-C(3) 1.428(3)
N(2)-C(2) 1.311(3) C(11)-C(12) 1.384(4)
N(3)-C(1) 1.372(3) C(15)-C(16) 1.382(4)
Table 3: Selected Bond Angles (°).[1]

Atoms Angle (°) Atoms Angle (°)
C(1)-N(1)-N(2) 113.19(18) N(3)-C(9)-C(8) 131.0(2)
C(2)-N(2)-N(1) 103.79(17) N(4)-C(10)-C(5) 121.2(2)
C(1)-N(3)-C(9) 124.93(19) C(12)-C(11)-C(10) 119.5(2)
C(1)-N(3)-C(2) 108.20(17) C(13)-C(14)-Br(1) 119.42(19)
C(9)-N(3)-C(2) 126.86(19) C(15)-C(14)-Br(1) 120.3(2)
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Experimental Protocols

This section provides a detailed methodology for the synthesis, crystallization, and single-
crystal X-ray diffraction analysis of novel urazole-related compounds, based on established
procedures.[1]

Synthesis of a Novel 1,2,4-
Triazolo[4',3':2,3]pyridazino[4,5-b]Jindole Derivative[1]

o Reaction Setup: A mixture of 4-amino-5-indolyl-1,2,4-triazole-3-thione (2.0 mmol) and 4'-
bromoacetophenone (2.1 mmol) is prepared in 10 mL of methanol.

o Catalyst Addition: Concentrated hydrochloric acid (0.3 mL) is added to the mixture.
e Reflux: The reaction mixture is refluxed for 6 hours.
o Work-up: After cooling, the precipitate is collected by filtration.

 Purification: The crude product is purified by recrystallization from methanol to yield the final
compound.

Crystallization[1]

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a methanol
solution of the purified compound at room temperature.

Single-Crystal X-ray Diffraction Analysis[1]
o Crystal Mounting: A suitable single crystal is selected and mounted on a loop using cryo-oil.

» Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 170 K)
using a diffractometer equipped with Mo Ka radiation (A = 0.71073 A).

» Cell Refinement and Data Reduction: The collected data is processed using software
packages such as CrysAlisPro or Denzo-Scalepack for cell refinement and data reduction.

 Structure Solution and Refinement: The crystal structure is solved using direct methods and
refined by full-matrix least-squares on F2 using software like SHELXL. All non-hydrogen
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atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and
refined using a riding model.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the experimental
workflow for crystal structure determination and key signaling pathways that can be modulated
by bioactive urazole derivatives.
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Experimental workflow for crystal structure determination.
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PI3K/Akt signaling pathway and potential inhibition by urazole derivatives.
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JAK-STAT signaling pathway and potential inhibition by urazole derivatives.

Discussion

The determination of the crystal structure of novel urazole compounds is a critical step in the
drug discovery process. The precise knowledge of the three-dimensional arrangement of
atoms, bond lengths, and bond angles, as exemplified by the data presented for the 1,2,4-
triazolo[4',3":2,3]pyridazino[4,5-b]indole derivative, allows for a detailed understanding of the
molecule's conformation and potential interaction with biological targets.
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The biological activity of many heterocyclic compounds, including those containing a urazole or
related triazole moiety, is often attributed to their ability to modulate key cellular signaling
pathways. The PI3K/Akt and JAK-STAT pathways are frequently implicated in cancer and
inflammatory diseases. As indicated in the literature, derivatives of pyridazino[4,5-b]indol-4-one
have shown inhibitory activity against PI3K.[1] This suggests that novel urazole-based
compounds could be designed to target specific kinases within these pathways. The signaling
pathway diagrams illustrate the key components of the PI3K/Akt and JAK-STAT pathways and
highlight how novel urazole derivatives could potentially exert their therapeutic effects through
inhibition of critical nodes such as PI3K or JAK.

The experimental protocols outlined in this guide provide a framework for the successful
synthesis, crystallization, and structural elucidation of new urazole-based chemical entities.
The combination of synthetic chemistry, crystallography, and biological evaluation is essential
for the advancement of novel urazole compounds as potential therapeutic agents. The detailed
structural information obtained from X-ray crystallography will continue to be a cornerstone of
modern drug design, enabling the development of more potent and selective drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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